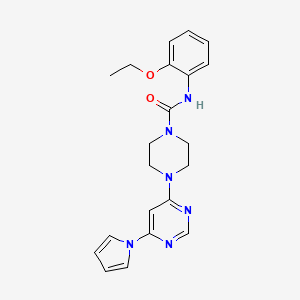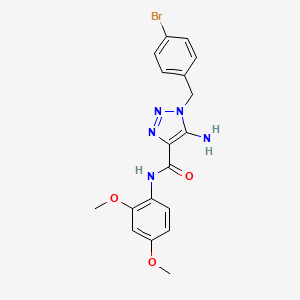![molecular formula C18H16N2O4S B2940732 methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate CAS No. 862827-86-9](/img/structure/B2940732.png)
methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen . It’s a component of many derivatives and is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
Isothiazolinones, a class of heterocycles, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .Chemical Reactions Analysis
The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .Aplicaciones Científicas De Investigación
Antitumor Activity
This compound has been synthesized and evaluated for its potential antitumor activity. Derivatives of this compound have shown growth inhibition in various human solid tumor cell lines and leukemia HL-60 cell lines . The structure of the compound allows it to interact with DNA, potentially leading to DNA damage that can inhibit tumor growth.
Synthesis of Novel Derivatives
The compound serves as a precursor for the synthesis of a range of novel derivatives. These derivatives can be designed to have enhanced properties such as increased water solubility or altered pharmacokinetics, which can be beneficial for various therapeutic applications .
Development of Diagnostic Tools
Due to its structural properties, the compound can be used in the development of diagnostic tools. It can be modified to create probes or markers that bind to specific cellular components, aiding in the detection and diagnosis of diseases .
Spectroscopy Applications
The compound’s derivatives can be utilized as solvatochromic and fluorogenic dyes for spectroscopy applications. These dyes can help in monitoring microbiological objects and cellular compartments, which is crucial in understanding the pathogenesis of new pathogens .
Pharmaceutical Research
In pharmaceutical research, the compound can be used to test the efficacy of new pharmacophores. It can be employed to trace their cellular uptake and function within living systems, which is essential for drug development .
Chemical Biology
The compound can be used in chemical biology to study the interaction between small molecules and biological systems. Its ability to bind to DNA and RNA makes it a valuable tool for understanding the molecular mechanisms underlying various biological processes .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-17(22)12-6-8-13(9-7-12)19-16(21)10-11-20-14-4-2-3-5-15(14)25-18(20)23/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKLVXDZLITJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

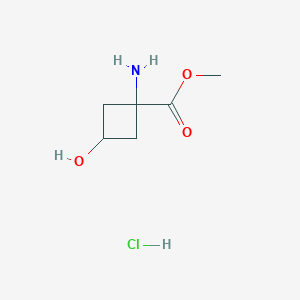

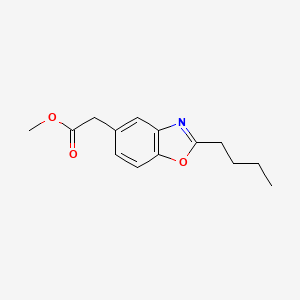
![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)

![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)
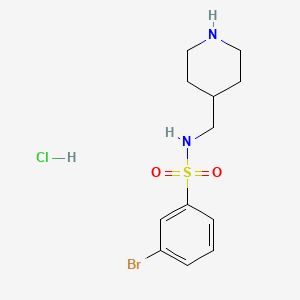
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)
![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)
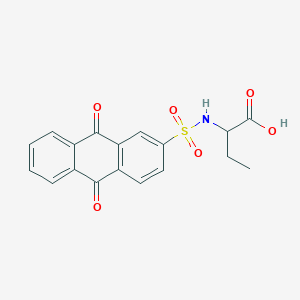
![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)
